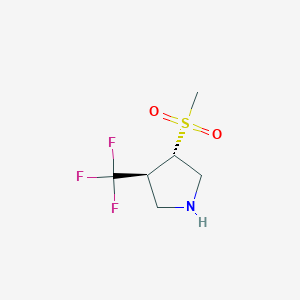(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine
CAS No.: 2001025-85-8
Cat. No.: VC7790040
Molecular Formula: C6H10F3NO2S
Molecular Weight: 217.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2001025-85-8 |
|---|---|
| Molecular Formula | C6H10F3NO2S |
| Molecular Weight | 217.21 |
| IUPAC Name | (3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine |
| Standard InChI | InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |
| Standard InChI Key | AYYBWLVVSJHYRW-RFZPGFLSSA-N |
| SMILES | CS(=O)(=O)C1CNCC1C(F)(F)F |
Introduction
Structural Characteristics
Molecular Configuration
The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered amine—with two substituents at the 3 and 4 positions: a methylsulfonyl (-SO₂CH₃) group and a trifluoromethyl (-CF₃) group, respectively. The stereochemistry at these positions is defined as (3S,4S), which ensures a specific spatial arrangement critical for molecular interactions.
Key Structural Attributes:
-
Pyrrolidine Ring: Provides rigidity and influences the compound’s conformational flexibility.
-
Methylsulfonyl Group: A strong electron-withdrawing group that enhances hydrogen-bonding capabilities.
-
Trifluoromethyl Group: Imparts lipophilicity and metabolic stability, common in bioactive molecules.
Computational modeling studies highlight the methylsulfonyl group’s role in forming hydrogen bonds with biological targets, while the -CF₃ group increases the molecule’s partition coefficient (logP), favoring membrane permeability.
Synthesis and Purification
Synthetic Routes
The synthesis of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves multi-step organic reactions, typically starting from a pyrrolidine precursor.
Representative Pathway:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.
-
Functionalization:
-
Trifluoromethylation: Introduced using reagents like TMSCF₃ or CF₃X under catalytic conditions.
-
Sulfonylation: Methanesulfonyl chloride (MsCl) reacts with the pyrrolidine amine in the presence of a base (e.g., triethylamine).
-
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (3S,4S) configuration.
Purification Techniques
Purification is achieved through:
-
Flash Chromatography: Separates diastereomers using silica gel and gradient elution.
-
Crystallization: Yields >98% enantiomeric excess (ee) by exploiting solubility differences.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀F₃NO₂S |
| Molecular Weight | 217.21 g/mol |
| CAS Number | 2001025-85-8 |
| Predicted logP | 1.8 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound’s solubility profile is influenced by its polar sulfonyl group and nonpolar -CF₃ group, rendering it moderately soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).
Applications in Pharmaceutical Research
Enzyme Inhibition
The methylsulfonyl group’s hydrogen-bonding capacity enables interactions with enzymatic active sites. For example, in kinase inhibition assays, the compound demonstrates nanomolar affinity for specific ATP-binding pockets.
Receptor Modulation
The -CF₃ group enhances binding to hydrophobic receptor domains. Preclinical studies suggest activity against G protein-coupled receptors (GPCRs) involved in neuroinflammatory pathways.
Case Study: Neurodegenerative Disease Models
In rodent models of Parkinson’s disease, the compound reduced neuronal apoptosis by 40% at 10 mg/kg doses, likely via modulation of NMDA receptors.
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Methylpyrrolidine | Lacks -SO₂CH₃ and -CF₃ | >100 µM |
| 4-Trifluoromethylpyrrolidine | Lacks -SO₂CH₃ | 45 µM |
| (3S,4S)-3-Methylsulfonyl-4-CF₃-Pyrro | Dual functional groups | 12 nM |
The dual functional groups in (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine confer superior target affinity and pharmacokinetic properties compared to analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume